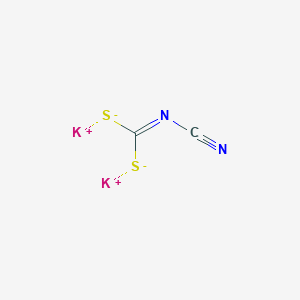
Dipotassium cyanodithiocarbamate
Descripción
Dipotassium cyanodithiocarbamate is a potassium salt of cyanodithiocarbamic acid, characterized by the presence of a dithiocarbamate group (-N-CSS⁻) modified with a cyano substituent. This compound belongs to the broader class of dithiocarbamates, which are sulfur-rich ligands known for their strong metal-chelating properties .
Propiedades
Número CAS |
13145-41-0 |
|---|---|
Fórmula molecular |
C2K2N2S2 |
Peso molecular |
194.37 g/mol |
Nombre IUPAC |
dipotassium;cyanoiminomethanedithiolate |
InChI |
InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |
Clave InChI |
MFVWSFXQWMYYSF-UHFFFAOYSA-L |
SMILES |
C(#N)N=C([S-])[S-].[K+].[K+] |
SMILES canónico |
C(#N)N=C([S-])[S-].[K+].[K+] |
Otros números CAS |
13145-41-0 |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 1,8-bis-maleimidodietilenglicol se sintetiza mediante un proceso de múltiples pasos que involucra la reacción del anhídrido maleico con dietilenglicol. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado. Los grupos maleimida se introducen a través de una reacción de ciclización, que se facilita por la presencia de un catalizador .
Métodos de Producción Industrial
En entornos industriales, la producción de 1,8-bis-maleimidodietilenglicol implica una síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,8-bis-maleimidodietilenglicol principalmente experimenta reacciones de adición con grupos sulfhidrilo, formando enlaces de tioéter estables. Esta reacción es altamente específica y eficiente, ocurriendo en condiciones suaves (pH 6.5-7.5) .
Reactivos y Condiciones Comunes
El compuesto reacciona con sulfhidrilos reducidos en proteínas y otras moléculas que contienen tiol. Los reactivos comunes utilizados en estas reacciones incluyen ditiotreitol (DTT) y tris(2-carboxietil)fosfina (TCEP), que ayudan a mantener el estado reducido de los grupos sulfhidrilo .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones son proteínas o péptidos entrecruzados, que son útiles para estudiar interacciones proteína-proteína, estructura de proteínas y otros procesos bioquímicos .
Aplicaciones Científicas De Investigación
El 1,8-bis-maleimidodietilenglicol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo de entrecruzamiento para estudiar interacciones moleculares y biología estructural
Biología: Facilita la exploración de la oligomerización y las interacciones de proteínas, ayudando a comprender los procesos celulares
Medicina: Employed in the development of drug delivery systems and therapeutic agents due to its ability to form stable conjugates with biomolecules
Industria: Utilized in the production of advanced materials and bioconjugates, enhancing the properties of polymers and other industrial products
Mecanismo De Acción
El mecanismo de acción del 1,8-bis-maleimidodietilenglicol implica la formación de enlaces covalentes con grupos sulfhidrilo en proteínas y otras moléculas que contienen tiol. Los grupos maleimida en cada extremo del espaciador PEG reaccionan específicamente con sulfhidrilos reducidos, formando enlaces de tioéter estables. Este proceso de entrecruzamiento es crucial para estudiar la estructura e interacciones de proteínas, ya que ayuda a estabilizar los complejos proteicos y facilita su análisis .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Coordination Chemistry
Dithiocarbamates exhibit a planar [S₂C-NR₂]⁻ structure, enabling diverse coordination modes (monodentate, bidentate, or bridging) with transition metals . The substitution of a cyano group in dipotassium cyanodithiocarbamate introduces additional electron-withdrawing effects, likely altering bond lengths and angles compared to analogs like sodium diethyldithiocarbamate or potassium morpholine dithiocarbamate. For instance:
Cyanodithiocarbamates may exhibit stronger π-backbonding with metals like Cu(II) or Ni(II), enhancing complex stability compared to unsubstituted dithiocarbamates .
Thermal Stability
Thermal decomposition temperatures vary among dithiocarbamate salts. For example:
- Sodium dithiocarbamates decompose at 150–200°C, releasing CS₂ and amines .
- Potassium salts (e.g., potassium pyrrolidinedithiocarbamate) show higher stability, decomposing at 220–250°C . The cyano group in this compound likely increases thermal resilience, analogous to cyanide-containing complexes, though experimental data are needed for confirmation.
Solubility and Reactivity
Potassium dithiocarbamates generally exhibit high solubility in polar solvents (e.g., water, methanol) due to their ionic nature. Substitutions influence solubility:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


